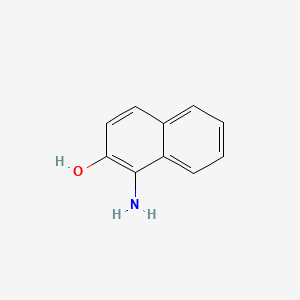

1-Amino-2-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMMQQXRSYSWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1198-27-2 (hydrochloride) | |

| Record name | 1-Amino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883897 | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-92-6, 95609-86-2 | |

| Record name | 1-Amino-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095609862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB1ZPM5M0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Amino 2 Naphthol

Advanced Synthetic Strategies for 1-Amino-2-naphthol Derivatives

Catalytic Systems in Mannich Condensation to 1-Amidoalkyl-2-naphthols

The Mannich reaction, particularly its modified variants involving electron-rich aromatic compounds like 2-naphthols, serves as a cornerstone for synthesizing 1-amidoalkyl-2-naphthols. The reaction mechanism generally involves the formation of ortho-quinone methide (o-QM) intermediates, which subsequently undergo nucleophilic conjugate addition with amides beilstein-journals.org.

Acid Catalysts

A variety of organic and inorganic acids have been successfully employed as catalysts to promote the Mannich condensation for the synthesis of 1-amidoalkyl-2-naphthols:

Ascorbic Acid: This naturally occurring acid has proven effective as a catalyst in solvent-free synthesis, yielding 1-amidoalkyl-2-naphthols in good to high yields (75–96%) with remarkably short reaction times of 4–12 minutes mdpi.com.

2,6-Pyridinedicarboxylic Acid (PDCA): PDCA functions as a reusable organocatalyst in one-pot multicomponent reactions. While traditionally requiring refluxing toluene (B28343), it can achieve high yields of up to 96% within a few hours mdpi.comresearchgate.net.

Methane (B114726) Sulphonic Acid: This inexpensive and readily available acid catalyst facilitates the synthesis of 1-aminoalkyl-2-naphthols via solvent-free "Grindstone Chemistry," achieving yields of 95% in just 3 minutes at ambient temperature ijcmas.com. It is also a common catalyst in commercial Mannich base production google.com.

p-Nitrobenzoic Acid (PNBA): PNBA has demonstrated high efficacy as an acidic additive in solvent-free conditions, both under conventional thermal heating and microwave irradiation. This method yields products in the range of 82–92% within 12–32 minutes beilstein-journals.orgresearchgate.net.

Table 1: Acid Catalysts in Mannich Condensation for 1-Amidoalkyl-2-naphthol Synthesis

| Catalyst | Typical Yield (%) | Reaction Time | Conditions | Reference |

| Ascorbic Acid | 75–96 | 4–12 min | Solvent-free | mdpi.com |

| 2,6-Pyridinedicarboxylic Acid | Up to 96 | Few hours | Refluxing toluene (traditional) | mdpi.com |

| Methane Sulphonic Acid | 95 | 3 min | Solvent-free (Grindstone Chemistry) | ijcmas.com |

| p-Nitrobenzoic Acid | 82–92 | 12–32 min | Solvent-free, thermal or microwave | beilstein-journals.orgresearchgate.net |

Metal-Based Catalysts

Metal-based catalysts are also employed in Mannich condensation reactions for the synthesis of 1-amidoalkyl-2-naphthols. Nanocomposite catalysts, such as Fe3O4/cellulose/Vitamin C, have been reported as green alternatives for the synthesis of related 1-(α-aminoalkyl)naphthols (Betti bases) under solvent-free conditions, achieving excellent yields eurasianjournals.com. While specific examples involving Nickel Nanoparticles or Nanocrystalline MgO with this compound are not detailed in the provided snippets, these classes of catalysts are generally explored for similar transformations.

Resin-Supported Catalysts

Resin-supported catalysts, such as Amberlite IRA-400 Cl resin, offer advantages in terms of recyclability and ease of separation, facilitating the synthesis of 1-amidoalkyl-2-naphthols researchgate.net. These heterogeneous catalysts are effective under various reaction conditions, including solvent-free protocols.

Ionic Liquid Catalysts

Ionic liquids serve as versatile and environmentally benign catalysts. While the specific ionic liquid [TMBSED][Oms]2 was not detailed in the search results, other Brønsted acidic ionic liquids, such as [(CH2)3SO3HMIM][HSO4], have been successfully utilized for synthesizing related compounds like 1-(benzothiazolylamino)methyl-2-naphthols rsc.org.

Solvent-Free Synthesis Approaches in 1-Aminoalkyl-2-naphthol Preparation (Grindstone Chemistry)

Solvent-free synthesis, particularly employing solid-state grinding (Grindstone Chemistry), presents significant environmental and operational benefits. Methane sulphonic acid has been effectively used in this approach for synthesizing 1-aminoalkyl-2-naphthols, delivering excellent yields (95%) in very short reaction times (3 minutes) at ambient temperature ijcmas.com. Other catalysts like ascorbic acid and p-nitrobenzoic acid also show high efficiency under solvent-free conditions, often enhanced by thermal or microwave irradiation mdpi.combeilstein-journals.orgresearchgate.net.

Microwave-Assisted Synthesis of 1-Amidoalkyl-2-naphthol Derivatives

Microwave irradiation significantly accelerates organic reactions, often leading to reduced reaction times and improved yields. The synthesis of 1-amidoalkyl-2-naphthols using p-nitrobenzoic acid as a catalyst under microwave irradiation has yielded products in good to excellent yields (82–92%) within considerably shorter reaction times (8–14 minutes) compared to conventional heating methods beilstein-journals.orgresearchgate.net. Microwave-assisted synthesis, when coupled with various acidic catalysts like cation-exchange resins or sulfamic acid, has been reported to efficiently produce these derivatives, highlighting the advantages of reduced reaction times and enhanced yields researchgate.net.

Table 2: Solvent-Free and Microwave-Assisted Synthesis of 1-Amidoalkyl-2-naphthols

| Catalyst | Synthesis Approach | Typical Yield (%) | Reaction Time | Reference |

| Ascorbic Acid | Solvent-Free (Grind) | 75–96 | 4–12 min | mdpi.com |

| Methane Sulphonic Acid | Solvent-Free (Grind) | 95 | 3 min | ijcmas.com |

| p-Nitrobenzoic Acid | Solvent-Free (Thermal) | 80–90 | 12–32 min | beilstein-journals.orgresearchgate.net |

| p-Nitrobenzoic Acid | Solvent-Free (MW) | 82–92 | 8–14 min | beilstein-journals.orgresearchgate.net |

| Cation-exchange resins | Solvent-Free (MW) | Not specified | Not specified | researchgate.net |

| Sulfamic acid | Solvent-Free (MW) | Not specified | Not specified | researchgate.net |

Compound List

this compound

Amides (e.g., Acetamide, Acrylamide)

Aldehydes (e.g., aromatic aldehydes, para-chloro benzaldehyde)

1-Amidoalkyl-2-naphthols

1-Aminoalkyl-2-naphthols

Betti Bases

Ortho-quinone methides (o-QM)

1,3-oxazines

Paraformaldehyde

Acetone cyanohydrin

Gabapentin

Dihydropyrimidin-2(1H)-ones (DHPMs)

Bis-indoles

Carbamates

Naphthopyranes

Thioaminals

α-aminonitriles

α-amino ketones

β-amino carbonyl compounds

Triarylmethane derivatives

1H-benzo[f]chromen-2-yl(phenyl)methanones

2,4-substituted quinolines

Cyclic ether-fused tetrahydroquinolines

2,3-dihydro-1,2,4-triazoles

1-(benzothiazolylamino)methyl-2-naphthols

1-(α-aminoalkyl)-2-naphthols

1-(α-aminoalkyl)naphthols

1-(amino(2-aminophenyl)methyl)-2-naphthol

Arylglycinates

N,N-dimethylethanolamine

2,6-Pyridinedicarboxylic Acid (PDCA)

Methane Sulphonic Acid

p-Nitrobenzoic Acid (PNBA)

Ascorbic Acid

Amberlite IRA-400 Cl resin

Fe3O4/Cellulose/Vitamin C nanocomposite

Nickel Nanoparticles

Nanocrystalline MgO

Fe3O4@Saponin/Cu(II)

[TMBSED][Oms]2

[(CH2)3SO3HMIM][HSO4]

gamma-Al2O3/MeSO3H (AMA)

Sulfanilic acid-functionalized silica-coated nano-Fe3O4 particles (MNPs–PhSO3H)

p-TSA@nano SiO2

Synthesis of this compound-4-sulfonic Acid via Nitrosation and Bisulfite Additionorgsyn.org

The synthesis of this compound-4-sulfonic acid is a well-established process, typically starting from β-naphthol. The primary route involves a sequence of nitrosation, bisulfite addition, and reduction. β-Naphthol is first nitrosated, commonly using sodium nitrite (B80452) in an acidic medium, to yield nitroso-β-naphthol orgsyn.orggoogle.com. This intermediate is then treated with sodium bisulfite, which adds to the nitroso group and the naphthalene (B1677914) ring, leading to a sulfonic acid derivative. Subsequent reduction of the nitroso group, often facilitated by excess bisulfite or other reducing agents in an acidic environment, yields this compound-4-sulfonic acid orgsyn.orggoogle.com.

Several variations of this synthesis exist, aiming to optimize yield and purity. One method involves warming 2-naphthoquinone-1-chloroimide with sodium bisulfite solution orgsyn.org. Another approach utilizes the reduction of 1-benzeneazo-2-naphthol-4-sulfonic acid with stannous chloride and hydrochloric acid orgsyn.org. A particularly noted method for improving yield and industrial feasibility involves the nitrosation of β-naphthol in an aqueous sodium hydroxide (B78521) solution with a dispersant, followed by controlled addition of sodium nitrite and hydrochloric acid, maintaining specific pH and temperature ranges (0-5°C) google.com. The use of catalytic amounts of copper compounds has also been reported to enhance the reduction step google.com.

Semi-continuous and Continuous Processes for this compound-4-sulfonic Acid Productionorgsyn.org

While the literature extensively details the batch synthesis of this compound-4-sulfonic acid, specific published protocols for its large-scale, semi-continuous, or continuous production are less common. However, the optimization of reaction conditions, such as the use of dispersants to improve reaction efficiency and yield, suggests a focus on process improvements for industrial scalability google.com. The ability to achieve high yields and the mention of ease of industrialization imply that the core synthetic steps are amenable to process engineering for continuous manufacturing, though detailed descriptions of such processes are not prevalent in the reviewed sources.

Derivatization of this compound for Complex Compound Synthesis

The presence of reactive amino and hydroxyl groups, along with the sulfonic acid functionality in its common derivative, makes this compound a versatile building block for synthesizing more complex molecules, including various heterocyclic compounds, azo dye ligands, and phthalocyanine (B1677752) complexes.

Synthesis of Heterocyclic Compounds from this compound-4-sulfonic Acid (Schiff Bases, Oxazepines, Tetrazoles, Imidazolidines)upb.ro

This compound-4-sulfonic acid serves as a crucial precursor for a range of heterocyclic compounds. Reaction with aldehydes, such as isatin (B1672199) or 3-hydroxy-5-methyl benzaldehyde (B42025), leads to the formation of Schiff bases researchgate.netrdd.edu.iq. These Schiff bases, characterized by an imine (C=N) linkage, can then undergo further cyclization reactions to form various heterocyclic systems.

Oxazepines: Schiff bases derived from this compound-4-sulfonic acid can react with anhydrides, like malic anhydride, to yield oxazepine derivatives researchgate.netrdd.edu.iqresearchgate.net. These seven-membered heterocyclic compounds contain both oxygen and nitrogen atoms within the ring.

Tetrazoles: Reaction of the Schiff bases with sodium azide (B81097) can lead to the formation of tetrazole rings, which are five-membered heterocycles containing four nitrogen atoms researchgate.netrdd.edu.iq.

Imidazolidines: While specific reaction pathways are less detailed in the provided snippets, imidazolidine (B613845) synthesis can also be achieved from related precursors or derivatives of this compound researchgate.netrdd.edu.iqadvatechgroup.com.

Table 1: Heterocyclic Compound Synthesis from this compound-4-sulfonic Acid

| Heterocyclic Compound | Precursor(s) | Reaction Type/Reagent | Reference(s) |

| Schiff Bases | This compound-4-sulfonic acid, Isatin or 3-hydroxy-5-methyl benzaldehyde | Condensation | researchgate.netrdd.edu.iq |

| Oxazepines | Schiff bases derived from this compound-4-sulfonic acid, Malic anhydride | Cyclization | researchgate.netrdd.edu.iqresearchgate.net |

| Tetrazoles | Schiff bases derived from this compound-4-sulfonic acid, Sodium azide | Cyclization | researchgate.netrdd.edu.iq |

| Imidazolidines | (Implied from related syntheses) | (Implied) | researchgate.netrdd.edu.iqadvatechgroup.com |

Complexation with Metal Ions to Form Azo Dye Ligandsrasayanjournal.co.in

This compound-4-sulfonic acid is a precursor to azo dyes, which are widely used as colorants and can act as ligands for metal ions. The synthesis typically involves diazotization of the amino group, followed by coupling with a suitable coupling component, such as resorcinol (B1680541) or β-naphthol upb.roredalyc.orgscielo.org.mxorientjchem.org. The resulting azo dyes, containing hydroxyl and azo groups, can then chelate with various transition metal ions (e.g., Cr, Fe, Co, Ni, Cu) to form metal-complex dyes upb.roredalyc.orgscielo.org.mxorientjchem.orgunam.mx. These complexes often exhibit enhanced stability and altered spectral properties compared to the free ligands, finding applications in dyeing and as functional materials.

Table 2: Metal Complexation of Azo Dyes Derived from this compound Derivatives

| Ligand Type (Azo Dye) | Metal Ions Complexed | Applications/Properties | Reference(s) |

| Derived from this compound-6-nitronaphthalene-4-sulphonic acid and resorcinol | Cr, Fe, Co, Ni, Cu | Acid dyes, enhanced thermal stability, antifungal activities | redalyc.orgscielo.org.mxunam.mx |

| Derived from 1-diazo-2-naphthol-4-sulfonic acid and β-naphthol or N,N-diethyl-m-amino-naphthol | Cu, Co, Cr | Acid dyes, metal complex dyes for wool dyeing, tinctorial properties | upb.ro |

| Derived from this compound-4-sulfonic acid and resorcinol | Mn, Fe, Co, Ni, Cu, Zn, Fe(III) | Coordination chemistry, coloring materials, potential in sensors, NLO devices, etc. | orientjchem.org |

Formation of Phthalocyanine Complexes with this compound-4-sulfonic Acidmdpi.com

This compound-4-sulfonic acid can be incorporated into the structure of phthalocyanines, which are macrocyclic compounds known for their thermal stability and electronic properties. Specifically, it has been used as a substituent in cobalt phthalocyanine complexes, such as this compound-4-Sulfonicacid-Co(II)-Phthalocyanine Complex (ANSCoPc) rasayanjournal.co.inresearchgate.netresearchgate.net. The synthesis typically involves reacting the substituted phthalocyanine precursor (e.g., tetracarboxy-Co(II)-phthalocyanine) with this compound-4-sulfonic acid under specific conditions, often in the presence of a base and a catalyst rasayanjournal.co.in. These substituted phthalocyanines have shown potential in electrochemical applications, such as sensors for detecting phenolic compounds rasayanjournal.co.inresearchgate.netresearchgate.net.

Table 3: Phthalocyanine Complexes Incorporating this compound-4-sulfonic Acid

| Phthalocyanine Derivative | Metal Ion | Synthesis Role of this compound-4-sulfonic Acid | Potential Applications | Reference(s) |

| This compound-4-Sulfonicacid-Co(II)-Phthalocyanine (ANSCoPc) | Cobalt (II) | Peripheral substituent | Electrochemical sensing of o-aminophenol, electrocatalysis | rasayanjournal.co.inresearchgate.netresearchgate.net |

Post-Synthetic Modifications and Conversions of this compound Derivatives

Derivatives of this compound can undergo further chemical modifications to yield a wider array of compounds with diverse properties. For instance, aminoalkylated naphthol derivatives, often referred to as Betti bases, can be synthesized, and these can be further transformed.

Naphthoxazines: Transformations of aminoalkylated naphthols can lead to the formation of naphthoxazine derivatives, which are heterocyclic compounds containing a naphthyl ring fused with an oxazine (B8389632) ring rsc.orgu-szeged.hu.

Functionalization: The presence of the sulfonic acid group in this compound-4-sulfonic acid allows for its functionalization onto solid supports, such as graphene oxide, creating heterogeneous nanocatalysts. These modified materials can then be used in multicomponent reactions for synthesizing other derivatives, like tetraketone derivatives sciforum.net.

Mannich Reactions: Related naphthol derivatives are involved in Mannich-type reactions, leading to amidoalkyl naphthols, which can be further converted to aminoalkyl naphthols or other bioactive molecules mdpi.comresearchgate.netrsc.orgchemmethod.com.

Table 4: Post-Synthetic Modifications and Conversions of this compound Derivatives

| Derivative Type | Starting Material/Intermediate | Transformation/Modification | Reference(s) |

| Naphthoxazines | Aminoalkylated naphthols (Betti bases) | Cyclization reactions | rsc.orgu-szeged.hu |

| Functionalized Catalysts | This compound-4-sulfonic acid | Functionalization onto graphene oxide (GO-ANSA) to create heterogeneous nanocatalysts for synthesis of tetraketone derivatives. | sciforum.net |

| Amidoalkyl/Aminoalkyl Naphthols | Naphthol derivatives | Mannich-type reactions, followed by hydrolysis of amide to amino group. Can be further transformed into other bioactive molecules. | mdpi.comresearchgate.netchemmethod.com |

| Tetraketone Derivatives | 1,3-diketones, aromatic aldehydes, using GO-ANSA as catalyst | Multicomponent reaction facilitated by functionalized this compound-4-sulfonic acid catalyst. | sciforum.net |

Compound List:

this compound

this compound-4-sulfonic acid

β-naphthol

Nitroso-β-naphthol

2-Naphthoquinone-1-chloroimide

1-Benzeneazo-2-naphthol-4-sulfonic acid

Isatin

3-Hydroxy-5-methyl benzaldehyde

Schiff bases

Oxazepines

Tetrazoles

Imidazolidines

Azo dyes

this compound-6-nitronaphthalene-4-sulphonic acid

Resorcinol

1-Diazo-2-naphthol-4-sulfonic acid

N,N-diethyl-m-amino-naphthol

Phthalocyanines

this compound-4-Sulfonicacid-Co(II)-Phthalocyanine (ANSCoPc)

Tetracarboxy-Co(II)-phthalocyanine

Betti bases

Naphthoxazines

Amidoalkyl naphthols

Aminoalkyl naphthols

Tetraketone derivatives

Graphene oxide (GO)

Hydrolysis of 1-Amidoalkyl-2-naphthols to 1-Aminoalkyl-2-naphthols

1-Amidoalkyl-2-naphthols serve as important precursors that can be readily converted into 1-aminoalkyl-2-naphthols, also known as Betti bases. This transformation is typically achieved through amide hydrolysis or reduction, yielding compounds with notable biological activities, including hypotensive and bradycardiac effects. The synthesis of these 1-amidoalkyl-2-naphthol precursors is often accomplished via multicomponent Mannich-type reactions, involving 2-naphthol, aromatic aldehydes, and amides. Various catalytic systems and reaction conditions have been developed to optimize this synthesis, with reported yields and reaction times varying based on the methodology employed.

Table 1: Representative Synthesis of 1-Amidoalkyl-2-naphthols (Precursors for Hydrolysis)

| Catalyst/Conditions | Reactants (Aldehyde, Amide) | Yield (%) | Reaction Time | Reference |

| Phenylboronic acid (15 mol%), solvent-free, 120 °C | Various aromatic aldehydes, acetamide | 60–92 | 1–7 h | mdpi.com |

| Adipic acid (10 mol%), solvent-free, 120 °C | Various aromatic aldehydes, acetamide | Not specified | Not specified | mdpi.com |

| Nickel nanoparticles, solvent-free, 100 °C | Various aromatic aldehydes, amides | 35–95 | 12–40 min | mdpi.com |

| Phosphotungstic acid/graphene oxide, refluxing ethanol | Various aromatic aldehydes, amides | 80–94 | 10–20 min | mdpi.com |

| Ascorbic acid (8.5 mol%), solvent-free | Various aromatic aldehydes, amides | 75–96 | 4–12 min | mdpi.com |

| 2,6-Pyridinedicarboxylic acid, solvent-free | Various aromatic aldehydes, amides | Up to 96 | Few hours | mdpi.com |

| Magnetic phosphonium (B103445) ionic liquid, solvent-free, 45 °C | Various aromatic aldehydes, amides | High to excellent | Short | mdpi.com |

| Amberlite IR-120, solvent-free, microwave | Various arylaldehydes, acetamide | Not specified | 3–6 min | arabjchem.org |

| Methane sulphonic acid (MSA), aqueous medium, RT | Various aromatic aldehydes, urea/amides | Excellent | Not specified | derpharmachemica.com |

| Silica-supported perchloric acid (HClO4-SiO2), solvent-free, 85 °C | Various aryl aldehydes, 2-naphthol, carbamates | High-yielding | Not specified | tandfonline.com |

| Tetrachlorosilane (TCS), solvent-free, room temperature | Aldehydes, 2-naphthol, benzonitrile | High (e.g., 92-95%) | Minutes | scirp.org |

Following the synthesis of these amidoalkyl-2-naphthols, subsequent amide hydrolysis (often under acidic conditions) liberates the amino group, yielding the desired 1-aminoalkyl-2-naphthol derivatives mdpi.comarabjchem.orgtandfonline.comencyclopedia.pubinorgchemres.orgchemmethod.comiau.irresearchgate.net.

Intramolecular Cyclization of Amidoalkyl Naphthols to 1,3-Oxazines

Amidoalkyl naphthols can also undergo intramolecular cyclization reactions to form 1,3-oxazine derivatives. This transformation is commonly achieved using the Vilsmeier-Haack reaction or related cyclization methodologies. The resulting 1,3-oxazines are compounds of interest due to their diverse potential biological activities, including roles as antibiotics, antitumor agents, analgesics, and anticonvulsants mdpi.comencyclopedia.pubinorgchemres.orgresearchgate.netresearchgate.net. The mechanism typically involves activation of the amide carbonyl or a related intermediate, followed by nucleophilic attack and cyclization.

Table 2: Intramolecular Cyclization of Amidoalkyl Naphthols to 1,3-Oxazines

| Reaction Type / Reagent | Starting Material Class | Product Class | Key Features / Significance | Reference |

| Vilsmeier-Haack Reaction | Amidoalkyl Naphthols | 1,3-Oxazines | Formation of heterocyclic compounds with potential antibiotic, antitumor, analgesic, and anticonvulsant properties. | mdpi.comencyclopedia.pubresearchgate.netresearchgate.net |

| Vilsmeier Reagent | Amidoalkyl Naphthols | 1,3-Oxazines | Efficient and cost-effective acid activator for one-step synthesis; mechanism involves haloformylation and nucleophilic cyclization. | researchgate.net |

While specific quantitative data (yields, reaction times) for the direct cyclization of amidoalkyl naphthols to 1,3-oxazines are less detailed in the provided snippets compared to their synthesis, the transformation itself is well-established and leads to compounds with significant biological potential.

Conversion of 1-Carbamatoalkyl-2-naphthols to 1-Aminomethyl-2-naphthol Derivatives

Similar to the amidoalkyl derivatives, 1-carbamatoalkyl-2-naphthols can be transformed into valuable 1-aminomethyl-2-naphthol derivatives through carbamate (B1207046) hydrolysis. This process effectively deprotects the amine functionality, yielding compounds that exhibit important biological effects, such as hypotensive and bradycardiac activities tandfonline.comencyclopedia.pubresearchgate.netajgreenchem.comheteroletters.org. The synthesis of the 1-carbamatoalkyl-2-naphthol precursors is typically achieved through multicomponent reactions, analogous to those used for amidoalkyl naphthols, but employing carbamates instead of amides.

Table 3: Representative Synthesis of 1-Carbamatoalkyl-2-naphthols (Precursors for Hydrolysis)

| Catalyst/Conditions | Reactants (Aldehyde, Carbamate) | Yield (%) | Reaction Time | Reference |

| Aluminum methanesulfonate, reusable catalyst | Not specified | Not specified | Not specified | encyclopedia.pub |

| Graphene oxide supported dicationic ionic liquid | Not specified | Not specified | Not specified | encyclopedia.pub |

| Magnetically retrievable magnetite immobilized ionic liquid | Not specified | Not specified | Not specified | encyclopedia.pub |

| Cerium (IV) sulfate (B86663) tetrahydrate (Ce(SO4)2·4H2O), solvent-free, 90 °C | Aryl aldehydes, β-naphthol, methyl/benzyl carbamate | High | Not specified | heteroletters.org |

| Silica-supported perchloric acid (HClO4-SiO2), solvent-free, 85 °C | Various aryl aldehydes, 2-naphthol, carbamates | High-yielding | Not specified | tandfonline.com |

The hydrolysis of these carbamate precursors provides a direct route to 1-aminomethyl-2-naphthol derivatives, which are recognized for their pharmacological significance tandfonline.comencyclopedia.pubresearchgate.netajgreenchem.comheteroletters.org.

Reaction Mechanisms and Theoretical Studies of 1 Amino 2 Naphthol and Its Derivatives

Mechanistic Pathways in Mannich-Type Condensations

Nucleophilic Conjugate Addition Reactions

1-Amino-2-naphthol derivatives are frequently synthesized via multicomponent reactions, often involving a nucleophilic conjugate addition step. A prominent example is the Mannich-type condensation, where 2-naphthol (B1666908) reacts with aldehydes and amides or amines. The generally accepted mechanism involves the initial formation of highly reactive ortho-quinone methides (o-QMs) from 2-naphthol and the aldehyde. These o-QMs then undergo nucleophilic conjugate addition with the amine or amide component. This addition typically occurs at the β-carbon of the o-QM intermediate, leading to the formation of 1-aminoalkyl-2-naphthol or 1-amidoalkyl-2-naphthol derivatives, respectively mdpi.comijcmas.comresearchgate.netresearchgate.net. This reaction pathway is fundamental for constructing the core structure of many biologically active molecules derived from this compound researchgate.netresearchgate.netresearchgate.net.

Advanced Theoretical and Computational Investigations

Theoretical and computational studies provide deep insights into the electronic structure, reactivity, and interactions of this compound derivatives. These methods are essential for rationalizing experimental observations and guiding the design of new compounds with desired properties.

Density Functional Theory (DFT) Studies on 1-(α-Aminoalkyl)-2-naphthol Derivatives

Density Functional Theory (DFT) is extensively employed to investigate the electronic properties, reaction mechanisms, and structural characteristics of 1-(α-aminoalkyl)-2-naphthol derivatives researchgate.netaphrc.orgorgchemres.orgmdpi.commwjscience.comresearchgate.netbiomedres.us. DFT calculations can optimize molecular geometries, determine energy profiles of reactions, and predict spectroscopic properties. For instance, DFT has been used to study the effects of substituents on the electronic properties and thermodynamic parameters of these compounds, providing a deeper understanding of their reactivity and stability orgchemres.orgbiomedres.us. These studies often involve calculating parameters such as electron density distribution, bond energies, and transition states to elucidate reaction pathways and predict the influence of structural modifications aphrc.orgmdpi.commwjscience.combiomedres.us.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the HOMO-LUMO gap, are critical parameters in understanding a molecule's electronic behavior, reactivity, and potential for charge transfer or excitation orgchemres.orgresearchgate.netbiomedres.us. Studies on this compound derivatives often analyze these frontier molecular orbitals to correlate them with properties like electron-donating or -accepting abilities, chemical reactivity, and optical properties orgchemres.orgresearchgate.netbiomedres.us. A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater propensity for electron transfer, which can be relevant for applications such as fluorescence sensing or electron shuttling biomedres.us. For example, the extended π-conjugation in the naphthalene (B1677914) system of 4-amino-1-naphthol (B40241) contributes to a lower HOMO-LUMO gap, enhancing electron transfer efficiency .

Molecular Docking Simulations for Biological Activity Prediction of 1-Aminobenzylnaphthols

Molecular docking is a widely used computational technique to predict the binding affinity and mode of interaction between a ligand (such as a 1-aminobenzylnaphthol derivative) and a biological target, typically a protein receptor or enzyme researchgate.netaphrc.orgaminer.orgmdpi.comnih.govresearchgate.netresearchgate.netx-mol.netdntb.gov.uanajah.edunih.gov. Studies have utilized molecular docking to explore the potential biological activities of these compounds, such as their inhibitory effects on enzymes like cholinesterase and α-glucosidase, which are relevant targets for neurodegenerative diseases and diabetes researchgate.netaphrc.org. Docking simulations can identify specific binding sites and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the molecule's efficacy, aiding in the design of more potent and selective drug candidates researchgate.netaphrc.orgmdpi.comresearchgate.netnajah.edunih.gov. For instance, docking studies have been employed to predict the anticancer activity of aminobenzylnaphthols by identifying potential protein targets like ADORA1, CDK2, and TRIM24 mdpi.comnih.govresearchgate.net.

Molecular Dynamics Simulations to Elucidate Receptor-Ligand Interactions

Molecular Dynamics (MD) simulations complement docking studies by providing a dynamic view of receptor-ligand interactions over time aminer.orgmdpi.comnih.govresearchgate.netresearchgate.netnajah.edunih.govplos.orgnih.gov. These simulations allow researchers to assess the stability of ligand-protein complexes, observe conformational changes in both the ligand and the receptor, and refine binding modes predicted by docking. By simulating the system's behavior over nanoseconds to microseconds, MD can reveal crucial dynamic aspects of molecular recognition, including the role of water molecules and the flexibility of binding sites nih.govplos.orgnih.gov. For example, MD simulations have been used to confirm the stability of drug-receptor complexes and to understand the dynamic interactions that stabilize the ligand within the active site, providing insights into the mechanisms underlying biological activity researchgate.netnajah.edu. Such simulations are vital for a comprehensive understanding of how these compounds interact with their biological targets mdpi.comnih.govresearchgate.net.

Computational Studies on Fluorescence Receptors

While the primary focus of the provided outline is on reaction mechanisms and theoretical studies related to the reactivity and biological activity of this compound derivatives, related naphthol structures, such as 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, are investigated as fluorescence receptors aminer.orgresearchgate.netacs.orgrsc.org. These studies explore how modifications to the naphthol scaffold can create molecules that exhibit fluorescence changes upon binding to specific analytes, such as metal ions or amino acids aminer.orgresearchgate.netacs.orgrsc.org. Computational methods, including DFT and molecular docking, are often used in conjunction with experimental spectroscopic techniques to understand the sensing mechanisms, optimize receptor design, and predict binding affinities aminer.orgresearchgate.netacs.orgrsc.org. These studies highlight the versatility of naphthol-based structures in developing sophisticated molecular probes and sensors.

Electrochemical Reaction Mechanisms

Electrochemical methods offer sensitive and efficient pathways for studying the reactivity and catalytic properties of chemical compounds. These techniques are particularly valuable for understanding electron transfer processes, reaction kinetics, and the development of electrochemical sensors. Within this domain, the investigation of metallophthalocyanine complexes, often functionalized with specific organic moieties, has revealed significant potential for catalyzing the oxidation of various organic molecules.

Electrochemical Oxidation of O-amino Phenol by this compound-4-sulfonic Acid Phthalocyanine (B1677752) Complexes

Research has focused on the electrocatalytic capabilities of a specific cobalt phthalocyanine complex, namely the this compound-4-Sulfonicacid-Co(II)-Phthalocyanine Complex (ANSCoPc), for the electrochemical oxidation of o-aminophenol (OAP). This investigation utilized modified glassy carbon electrodes (GCEs) where the ANSCoPc complex was immobilized. The results indicate that the ANSCoPc-modified electrode exhibits enhanced electrocatalytic activity and improved charge transfer properties compared to a bare GCE researchgate.netrasayanjournal.co.in.

The electrochemical oxidation of OAP was studied in a sulfuric acid buffer solution at pH 4. The ANSCoPc electrode demonstrated a notable increase in the oxidation peak current for OAP, accompanied by a decrease in the oxidation potential, signifying an efficient catalytic process researchgate.netrasayanjournal.co.in. This catalytic effect is attributed to the redox-active nature of the cobalt center within the phthalocyanine macrocycle, which facilitates the electron transfer required for the oxidation of OAP up.ac.za.

Detailed studies employing differential pulse voltammetry (DPV) and amperometric techniques revealed the quantitative performance of the ANSCoPc modified electrode for OAP detection. The electrode displayed a good linear response for OAP concentrations ranging from 10 µM to 500 µM. The detection limits were reported to be between 11 µM and 13 µM (at a signal-to-noise ratio of 3) researchgate.netrasayanjournal.co.in. Furthermore, the sensitivity of the electrode was quantified using both DPV and amperometric methods, yielding values that highlight its effectiveness in sensing applications researchgate.netrasayanjournal.co.in.

Table 1: Performance Metrics for Electrochemical Oxidation of o-Aminophenol using ANSCoPc Modified Electrode

| Parameter | Value | Method | Reference |

| Electrode Material | ANSCoPc/GCE | - | researchgate.netrasayanjournal.co.in |

| Analyte | o-Aminophenol (OAP) | - | researchgate.netrasayanjournal.co.in |

| Electrolyte | Sulfuric acid buffer (pH 4) | - | researchgate.netrasayanjournal.co.in |

| Concentration Range | 10 µM - 500 µM | Voltammetry | researchgate.netrasayanjournal.co.in |

| Detection Limit (S/N=3) | 11 µM - 13 µM | Voltammetry | researchgate.netrasayanjournal.co.in |

| DPV Sensitivity | 0.981 and 0.106 µA nM⁻¹ cm⁻² | DPV | researchgate.netrasayanjournal.co.in |

| Amperometric Sensitivity | 0.998 and 0.019 µA nM⁻¹ cm⁻² | Amperometry | researchgate.netrasayanjournal.co.in |

The findings underscore the potential of phthalocyanine complexes, particularly those functionalized with groups like this compound-4-sulfonic acid, as robust electrocatalysts for the oxidation of phenolic compounds. The enhanced sensitivity and catalytic activity make such modified electrodes promising for analytical applications, including in pharmaceutical industries for real sample analysis researchgate.netrasayanjournal.co.in.

Spectroscopic Characterization and Analytical Techniques in 1 Amino 2 Naphthol Research

Crystallographic Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline solids, providing precise information about bond lengths, bond angles, and intermolecular interactions.

While direct crystallographic data for the parent compound, 1-Amino-2-naphthol, is less commonly reported in the context of detailed structural studies, its derivatives, particularly the 1-(α-Aminoalkyl)-2-naphthol scaffolds (often referred to as Betti bases), have been extensively studied using single crystal X-ray diffraction sci-hub.seresearchgate.netrsc.org. These studies are crucial for understanding stereochemistry, solid-state conformation, and intermolecular forces.

Structural Confirmation: X-ray diffraction analyses have confirmed the structural integrity of these derivatives, revealing planar naphthol ring systems and the conformation of the aminoalkyl side chain sci-hub.se.

Stereochemistry: For chiral derivatives, X-ray crystallography has been instrumental in establishing their absolute configuration researchgate.netrsc.org.

Intermolecular Interactions: These studies often highlight the role of hydrogen bonding in crystal packing. Intramolecular O—H···N hydrogen bonds have been observed, contributing to the stability of the molecular framework sci-hub.se. Additionally, intermolecular O—H···O hydrogen bonds can form chains or other supramolecular architectures iucr.org. Weak π–π interactions between aromatic rings can also play a role in stabilizing the crystal lattice iucr.org.

Crystal Data: For example, the derivative N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide has been characterized crystallographically, with its structure solved and refined in monoclinic crystal systems, such as P2₁/c or P2₁/n space groups iucr.orgmdpi.com.

Table 4: Representative Crystallographic Data for 1-(α-Aminoalkyl)-2-naphthol Derivatives

| Derivative Name | Crystal System | Space Group | Key Interactions Observed | Reference(s) |

| 1-(α-aminobenzyl)-2-naphthol derivatives (general) | Varies | Varies | Intramolecular O—H···N hydrogen bonds, planar naphthol rings | sci-hub.se |

| (S,S)-aminobenzylnaphthols | Varies | Varies | Intra- and intermolecular interactions studied | rsc.org |

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | Monoclinic | P2₁/c | Intramolecular N—H···O hydrogen bond, intermolecular O—H···O hydrogen bonds, weak π–π interactions | iucr.orgmdpi.com |

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | Monoclinic | P2₁/n | Intramolecular N—H···O hydrogen bond, intermolecular O—H···O hydrogen bonds, weak π–π interactions | iucr.org |

Electrochemical Characterization Methods

Cyclic Voltammetry (CVs)

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of electroactive species. In the context of this compound, CV has been employed to observe its formation. For instance, the reduction of 1-nitroso-2-naphthol (B91326) in aqueous solutions has been studied using CV, where it proceeds via an ECE mechanism to yield this compound researchgate.nettandfonline.com. This process allows for the evaluation of reaction kinetics and the determination of electrochemical parameters.

Furthermore, derivatives like this compound-4-sulfonic acid (ANSA) have been electrodeposited onto electrode surfaces, such as glassy carbon electrodes (GCE), to create modified electrodes. These modified electrodes are then utilized in CV studies for various applications, including the electrocatalytic oxidation of other compounds like ortho-aminophenol (OAP) rasayanjournal.co.inresearchgate.net. In these applications, the ANSA-modified electrode exhibits enhanced electrochemical behavior compared to bare electrodes, often showing shifts in peak potentials and increased peak currents due to improved charge transfer rasayanjournal.co.inresearchgate.net. CV has also been used to characterize the probe density and hybridization efficiency in DNA biosensors fabricated using ANSA nih.gov.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is a sensitive voltammetric technique frequently employed for quantitative analysis. Research involving this compound derivatives, particularly ANSA, has demonstrated its utility in developing electrochemical sensors. For example, ANSA-modified electrodes have been used for the sensitive detection of 2-nitrophenol (B165410) (2NP), with DPV revealing distinct reduction peaks. Studies have reported linear working ranges for 2NP determination from approximately 1.19 × 10⁻⁶ M to 1.14 × 10⁻³ M, with detection limits as low as 0.29 µM sciperspective.comsciperspective.comresearchgate.net. The optimal pH for such determinations was found to be around 2.0 in Britton-Robinson buffer sciperspective.comsciperspective.com.

In biosensing applications, ANSA-modified electrodes have been employed with DPV to monitor DNA hybridization. The technique showed a linear response for complementary DNA sequences in the concentration range of 1.0 × 10⁻¹³ M to 1.0 × 10⁻⁸ M, with a detection limit of 7.2 × 10⁻¹⁴ M nih.gov. Similarly, ANSA-modified electrodes have been utilized for the determination of 8-hydroxyquinoline (B1678124), exhibiting linear responses in concentration ranges from 5 × 10⁻⁷ to 4.25 × 10⁻⁴ mol dm⁻³ with a detection limit of 1.6 × 10⁻⁷ mol dm⁻³ tandfonline.com.

Table 1: Differential Pulse Voltammetry (DPV) Applications of ANSA-Modified Electrodes

| Analyte / Target | Detection Limit (M) | Linear Range (M) | Sensitivity (Units) | Reference |

| O-aminophenol (OAP) | 11 µM | 10 µM - 500 µM | 0.981, 0.106 µA nM⁻¹ cm⁻² | rasayanjournal.co.in, researchgate.net |

| DNA Sequences | 7.2 × 10⁻¹⁴ M | 1.0 × 10⁻¹³ M - 1.0 × 10⁻⁸ M | N/A (peak current increase) | nih.gov |

| 2-Nitrophenol (2NP) | 0.29 µM | 1.19 × 10⁻⁶ - 1.66 × 10⁻⁴ M; 1.66 × 10⁻⁴ - 1.14 × 10⁻³ M | N/A (peak current increase) | sciperspective.com, sciperspective.com, researchgate.net |

| 8-Hydroxyquinoline | 1.6 × 10⁻⁷ mol dm⁻³ | 5 × 10⁻⁷ - 1.4 × 10⁻⁵ mol dm⁻³; 1.4 × 10⁻⁵ - 4.25 × 10⁻⁴ mol dm⁻³ | N/A (peak current increase) | tandfonline.com |

Amperometry

Amperometry, which measures current as a function of time at a fixed potential, is another electroanalytical technique where compounds related to this compound find application, primarily through ANSA-modified electrodes. For instance, studies utilizing ANSA-cobalt phthalocyanine (B1677752) complexes have reported sensitivities for the oxidation of ortho-aminophenol (OAP) in the range of 0.998 and 0.019 µA nM⁻¹ cm⁻² rasayanjournal.co.inresearchgate.net.

High-performance liquid chromatography (HPLC) coupled with amperometric detection has also been developed for the analysis of aminonaphthalenes. For 1-aminonaphthalene and 2-aminonaphthalene, detection limits between 3 × 10⁻⁸ mol L⁻¹ and 8 × 10⁻⁸ mol L⁻¹ were achieved using amperometric detection on a platinum electrode researchgate.net.

Table 2: Amperometric Applications

| Analyte / Target | Sensitivity (Units) | Detection Limit (M) | Reference |

| O-aminophenol (OAP) | 0.998, 0.019 µA nM⁻¹ cm⁻² | N/A | rasayanjournal.co.in, researchgate.net |

| 1-Aminonaphthalene | N/A | 3-8 × 10⁻⁸ mol L⁻¹ | researchgate.net |

| 2-Aminonaphthalene | N/A | 3-8 × 10⁻⁸ mol L⁻¹ | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties of electrodes and the kinetics of electrochemical processes. In research involving this compound derivatives, EIS has been applied to characterize modified electrodes and study corrosion inhibition.

For example, ANSA-modified glassy carbon electrodes have been investigated using EIS to understand their interfacial properties when used for the detection of 8-hydroxyquinoline tandfonline.comx-mol.net. Copolymers of aniline (B41778) and this compound-4-sulfonic acid have also been evaluated using EIS for their corrosion inhibition performance on iron in acidic media. These studies indicated that the copolymer film exhibited greater charge transfer resistance, and the corrosion inhibition efficiency increased significantly (from 50% to 90%) with increasing copolymer concentration researchgate.net. Furthermore, EIS has been used to study the interaction mechanism of amino-substituted naphthalene (B1677914) compounds with DNA, revealing changes in charge transfer resistance (ΔR(CT)) that correlate with binding constants nih.gov.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Applications

| Application / Analyte | Key Findings | Reference |

| Interfacial Properties (ANSA-GC electrode) | Characterization of electrode surface properties relevant to the detection of 8-hydroxyquinoline. | tandfonline.com, x-mol.net |

| Corrosion Inhibition (Copolymers of aniline and ANSA) | Increased charge transfer resistance; corrosion inhibition efficiency increased from 50% to 90% with copolymer concentration (10-70 mg/l). | researchgate.net |

| DNA Interaction (Amino-substituted naphthalenes) | Changes in charge transfer resistance (ΔR(CT)) were observed, indicating intercalative interaction with DNA. | nih.gov |

Compound List

this compound

this compound-4-sulfonic acid (ANSA)

1-Nitroso-2-naphthol

Ortho-aminophenol (OAP)

2-Nitrophenol (2NP)

8-Hydroxyquinoline

1-Aminonaphthalene (1-AN)

2-Aminonaphthalene (2-AN)

DNA Sequences

Aniline

Cobalt Phthalocyanine Complex

Biological Activities and Pharmacological Potential of 1 Amino 2 Naphthol and Its Derivatives

Antimicrobial Properties

Derivatives of 1-Amino-2-naphthol, particularly 1-amidoalkyl-2-naphthols, have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiparasitic, and antiviral properties. mdpi.comencyclopedia.pubresearchgate.net

Antibacterial Activity

Research has highlighted the efficacy of this compound and its derivatives against various bacterial strains, including the common pathogens Staphylococcus aureus and Escherichia coli. mdpi.comconscientiabeam.cominnovareacademics.in

One study reported that this compound inhibited the growth of S. aureus at a concentration of 1 μg/ml. Further investigations into 1-amidoalkyl-2-naphthol derivatives have revealed potent antibacterial effects. For instance, certain derivatives with pyrazole (B372694) or indole (B1671886) fragments have shown high potency against Staphylococcus aureus. mdpi.comencyclopedia.pub Other derivatives have demonstrated more pronounced inhibitory effects against Klebsiella pneumoniae and Bacillus subtilis, with activities comparable to the antibiotic gentamicin. mdpi.comencyclopedia.pub

A separate study on an azo dye derivative, 1-(1-Phenylazo)-2-naphthol, showed inhibition of Staphylococcus aureus and Escherichia coli at a concentration of 200 μg/mL. conscientiabeam.com Similarly, another azo compound, p-NAαN, exhibited inhibitory activity against Staphylococcus aureus at concentrations of 1.5 mg/ml and 2 mg/ml, and against Escherichia coli at a minimum concentration of 12 mg/ml. innovareacademics.in Thiazolidinone derivatives incorporating a nitronaphthylamine substituent have also displayed antibacterial properties against S. aureus and B. subtilis, with activities comparable to aminopenicillins. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Target Bacteria | Activity/Concentration | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Inhibited growth at 1 μg/ml | |

| Amidoalkyl naphthol derivatives (with pyrazole/indole fragments) | Staphylococcus aureus | High potency | mdpi.comencyclopedia.pub |

| Amidoalkyl naphthol derivatives (with pyrazole/indole fragments) | Klebsiella pneumoniae, Bacillus subtilis | Pronounced inhibitory effects, comparable to gentamicin | mdpi.comencyclopedia.pub |

| 1-(1-Phenylazo)-2-naphthol | Staphylococcus aureus, Escherichia coli | Inhibition at 200 μg/mL | conscientiabeam.com |

| p-NAαN | Staphylococcus aureus | Inhibition at 1.5 mg/ml and 2 mg/ml | innovareacademics.in |

| p-NAαN | Escherichia coli | Minimum inhibitory concentration of 12 mg/ml | innovareacademics.in |

| Thiazolidinone derivatives (with nitronaphthylamine) | S. aureus, B. subtilis | Activity similar to aminopenicillins | nih.gov |

Antifungal and Antiparasitic Qualities

The antifungal potential of 1-amidoalkyl-2-naphthol derivatives has been demonstrated in several studies. mdpi.com A series of amidoalkyl naphthols containing an azo-moiety were tested for their antimicrobial properties. While their antibacterial activity was not superior to reference drugs, their antifungal activity was notable. mdpi.com Five of these compounds showed better potency against Aspergillus niger than the standard antifungal drugs fluconazole (B54011) and miconazole. mdpi.com In contrast, another study found that Aspergillus fumigatus was resistant to the azo dye 1-(1-Phenylazo)-2-naphthol at all tested concentrations. conscientiabeam.com

In the realm of antiparasitic activity, a study on 23 different amidoalkyl naphthol derivatives was conducted. encyclopedia.pubresearchgate.net Through in vitro screening against Leishmania donovani, followed by molecular docking and ADME studies, four of these derivatives were identified as promising anti-leishmanial agents with good drug-like characteristics. encyclopedia.pubresearchgate.net

Antiviral Properties

Derivatives of this compound have also been investigated for their antiviral capabilities. mdpi.comencyclopedia.pub In a study evaluating a series of amidoalkyl naphthol derivatives with pyrazole or indole fragments, two compounds were identified as the most active against the avian influenza virus (H5N1). encyclopedia.pub Their activity was found to be similar to the antiviral drug zanamivir. encyclopedia.pub Some aromatic sulphonic acids have also been noted to possess antiviral activity. ias.ac.in

Anticancer Research and Cytotoxicity

The potential of this compound derivatives as anticancer agents has been a subject of recent research, with studies focusing on their cytotoxic effects on various cancer cell lines. encyclopedia.pubresearchgate.net

Cytotoxic Activity of Aminobenzylnaphthols in Cancer Cell Lines

Novel aminobenzylnaphthols, synthesized through the Betti reaction, have been evaluated for their anticancer potential. researchgate.netnih.govresearchgate.net In vitro studies using the MTT assay have demonstrated the cytotoxic activity of these compounds against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. researchgate.netnih.govresearchgate.net

The cytotoxic effects of these derivatives were found to be in a specific concentration range. For BxPC-3 cells, the mean IC50 values (the concentration required to inhibit the growth of 50% of cells) ranged from 30.15 ± 9.39 µM to 66.19 ± 7.36 µM. nih.gov Notably, one compound, MMZ-140C, had a cytotoxic activity comparable to the established anticancer drug 5-Fluorouracil. nih.gov In HT-29 cells, the IC50 values for the MMZ derivatives ranged from 31.78 ± 3.93 µM to 111.5 ± 2.12 µM. nih.gov The cytotoxicity of two compounds, MMZ-45B and MMZ-140C, surpassed that of 5-Fluorouracil in this cell line. nih.gov Furthermore, some aminobenzylnaphthols have shown better antiproliferative activity against adenocarcinoma human colorectal (Caco-2) and human neuroblastoma (SH-SY5Y) cell lines when compared to cisplatin. researchgate.net

Table 2: Cytotoxic Activity of Aminobenzylnaphthol (MMZ) Derivatives

| Cell Line | Compound | Mean IC50 (µM) | Reference |

|---|---|---|---|

| Pancreatic (BxPC-3) | MMZ-140C | 30.15 ± 9.39 | nih.gov |

| Pancreatic (BxPC-3) | MMZ-167C | 66.19 ± 7.36 | nih.gov |

| Pancreatic (BxPC-3) | 5-Fluorouracil (reference) | 38.99 ± 14.67 | nih.gov |

| Colorectal (HT-29) | MMZ-45B | 31.78 ± 3.93 | nih.gov |

| Colorectal (HT-29) | MMZ-140C | 37.76 ± 3.2 | nih.gov |

| Colorectal (HT-29) | MMZ-147CE | 111.5 ± 2.12 | nih.gov |

| Colorectal (HT-29) | 5-Fluorouracil (reference) | 52.26 ± 4.9 | nih.gov |

Proapoptotic Properties in Cancer Cells

In addition to their cytotoxic effects, certain aminobenzylnaphthol derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govresearchgate.net The proapoptotic properties of two derivatives, MMZ-45AA and MMZ-140C, were investigated using AO/EB and annexin (B1180172) V-FITC/PI staining methods. nih.govresearchgate.net The results confirmed that these compounds induce apoptosis in cancer cells at their respective IC50 concentrations. nih.govresearchgate.net

Further research on benzochromene derivatives, which can be synthesized from 2-naphthol (B1666908), has also shed light on their proapoptotic mechanisms. One such derivative, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4c), was found to have potent cytotoxic activity against HT-29 cells, inducing cell cycle arrest and apoptosis. wisc.edu Molecular analysis revealed that this compound down-regulated the expression of the anti-apoptotic gene Bcl-2, while up-regulating the expression of the pro-apoptotic genes Bax, caspase-3, -8, and -9. wisc.edu

Molecular Targets of Anticancer Activity (e.g., ADORA1, CDK2, TRIM24 Inhibition)

Recent in silico and in vitro studies have shed light on the molecular mechanisms underlying the anticancer properties of this compound derivatives, particularly aminobenzylnaphthols synthesized through the Betti reaction. nih.govresearchgate.net These investigations have identified key molecular targets, suggesting that the anticancer effects of these compounds may be attributed to their inhibitory action on proteins crucial for cancer cell proliferation and survival. nih.govresearchgate.netnih.gov

Specifically, in silico analyses have pointed to Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing protein 24 (TRIM24) as potential molecular targets. nih.govresearchgate.netnih.gov The inhibition of these proteins is a recognized strategy in cancer therapy. researchgate.net For instance, CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. TRIM24 is implicated in tumorigenesis through its role in transcriptional regulation. The predicted interaction of aminobenzylnaphthol derivatives with these targets provides a mechanistic basis for their observed cytotoxic and pro-apoptotic effects on cancer cell lines. nih.govresearchgate.net

Experimental studies have demonstrated that certain aminobenzylnaphthol derivatives exhibit significant cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.govresearchgate.netnih.gov Furthermore, selected derivatives have been shown to induce apoptosis in these cancer cells. nih.govnih.gov The unique structural scaffold of Betti bases, featuring a 2-naphthalenol moiety and an amine-bearing aromatic component, facilitates interactions with various biological targets, thereby modulating key cellular processes involved in cancer progression. researchgate.net

Table 1: Investigated Anticancer Molecular Targets of this compound Derivatives

| Compound Class | Investigated Cancer Cell Lines | Potential Molecular Targets | Observed Effects |

| Aminobenzylnaphthols (MMZ compounds) | Pancreatic (BxPC-3), Colorectal (HT-29) | ADORA1, CDK2, TRIM24 | Cytotoxic and pro-apoptotic properties nih.govresearchgate.netnih.gov |

| Aminobenzylnaphthols | Adenocarcinoma human colorectal (Caco-2), Human neuroblastoma (SH-SY5Y) | Not specified | Antiproliferative activity researchgate.net |

Enzyme Inhibition Activities

Cholinesterase Inhibitory Activity

Derivatives of this compound have emerged as significant inhibitors of cholinesterases, enzymes pivotal in the regulation of cholinergic transmission. The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing neurodegenerative diseases. nih.gov

Studies on amidoalkyl naphthols have demonstrated their potential as potent cholinesterase inhibitors. encyclopedia.pubmdpi.com For instance, a series of 19 synthesized amidoalkyl naphthols were evaluated for their inhibitory activity against cholinesterase, with some derivatives showing more potent inhibition than the reference drug, galantamine. encyclopedia.pubmdpi.com Another derivative, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), has also been reported to possess good acetylcholinesterase inhibitory activity. researchgate.net Furthermore, the derivative NDHA has been identified as a potent acetylcholinesterase inhibitor. encyclopedia.pubmdpi.com

Research on other naphthol derivatives has also yielded promising results. A series of 1-naphthol (B170400) derivatives were found to be effective inhibitors of AChE, with Ki values in the micromolar range. nih.gov Similarly, 4-substituted-1,2-naphthoquinone derivatives, which share a structural relationship with this compound, displayed significant inhibitory action against acetylcholinesterase, with one compound, 4h, being the most potent in its series. mdpi.com Docking studies have suggested that these 1,2-naphthoquinone (B1664529) derivatives can exhibit dual binding interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com

In a separate study, 4-(Naphtho[1,2-d] encyclopedia.pubresearchgate.netoxazol-2-yl)benzene-1,3-diol, a naphthoxazole analog derived from this compound, was identified as a highly potent AChE inhibitor with a nanomolar IC50 value of 58 nM and exhibited a mixed-type inhibition. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of this compound Derivatives

| Compound/Derivative Class | Enzyme | Key Findings |

| Amidoalkyl naphthols | Cholinesterase | Some derivatives showed better inhibition than galantamine encyclopedia.pubmdpi.com |

| N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA) | Acetylcholinesterase | Reported to have good inhibitory activity researchgate.net |

| NDHA | Acetylcholinesterase | Proven to be a potent inhibitor encyclopedia.pubmdpi.com |

| 1-Naphthol derivatives | Acetylcholinesterase | Effective inhibitors with Ki values ranging from 0.096 ± 0.01 to 0.177 ± 0.02 µM nih.gov |

| 4-Substituted-1,2-naphthoquinone derivatives | Acetylcholinesterase | Showed higher inhibition than their 1,4-NQ homologues; compound 4h was most potent with 85% inhibition at 50µM mdpi.com |

| 4-(Naphtho[1,2-d] encyclopedia.pubresearchgate.netoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase | IC50 = 58 nM; mixed-type inhibition mdpi.com |

α-Glucosidase Inhibitory Activity

Derivatives of this compound have demonstrated notable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes by delaying glucose absorption.

Research has shown that certain 1-amidoalkyl-2-naphthol derivatives are potent inhibitors of α-glucosidase. encyclopedia.pubmdpi.com In a study by Boudebbous and colleagues, one derivative was identified as the most potent in the α-glucosidase assay, exhibiting a greater inhibitory effect than the standards quercetin (B1663063) and acarbose (B1664774). encyclopedia.pubmdpi.com Another derivative, NDHA, was also proven to be a potent α-glucosidase inhibitor. encyclopedia.pubmdpi.com Furthermore, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA) has been reported to exhibit good α-glycosidase inhibitory activities. researchgate.net

The potential for developing dual inhibitors of both cholinesterase and α-glucosidase from 2-(α-aminobenzyl)-1-naphthol derivatives has also been highlighted, indicating the structural flexibility of this scaffold for medicinal chemistry applications. Additionally, indole derivatives carrying a 1,2,4-triazole (B32235) moiety, including one with a 6-methoxy-2-naphthol (B1581671) aldehyde component, have shown good α-glucosidase inhibition. jksus.org

Table 3: α-Glucosidase Inhibitory Activity of this compound Derivatives

| Compound/Derivative Class | Key Findings |

| 1-Amidoalkyl-2-naphthols | One derivative was more potent than quercetin and acarbose encyclopedia.pubmdpi.com |

| NDHA | Proven to be a potent α-glucosidase inhibitor encyclopedia.pubmdpi.com |

| N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA) | Reported to have good α-glycosidase inhibitory activity researchgate.net |

| 2-(α-aminobenzyl)-1-naphthol derivatives | Show promise as dual inhibitors of cholinesterase and α-glucosidase |

| Indole derivative with 6-methoxy-2-naphthol aldehyde | Exhibited good α-glucosidase inhibition jksus.org |

Secretase and Notch-Sparing Activities of 1-Aminoalkyl-2-naphthols

γ-Secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov However, γ-secretase also cleaves other substrates, most notably the Notch1 receptor, which is critical for cell-cell signaling and development. nih.govfrontiersin.org Inhibition of Notch signaling can lead to severe toxicity. nih.gov Therefore, the development of γ-secretase inhibitors that selectively spare Notch processing is a significant therapeutic goal.

Research has identified that derivatives of 1-aminoalkyl-2-naphthol can act as such Notch-sparing γ-secretase inhibitors. researchgate.netchemmethod.comnih.gov A compound, 3-(benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one, was found to inhibit γ-secretase-mediated Aβ production without affecting Notch processing in enzymatic assays. nih.gov Due to the chemical instability of this initial compound, further research led to the identification of naphthalene-2-carboxylic acid benzyl-isopropyl-amide, which demonstrated similar selective biological activity. nih.gov

Further studies on γ-amino naphthyl alcohols, which are structurally related to 1-aminoalkyl-2-naphthols, also revealed γ-secretase inhibitory activity with Notch-sparing effects. nih.gov These findings suggest that the 1-aminoalkyl-2-naphthol scaffold is a promising starting point for developing safer Alzheimer's disease therapeutics that target Aβ production while avoiding the toxicities associated with Notch inhibition. nih.govnih.gov

Other Pharmacological Effects of 1-Aminoalkyl-2-naphthols

Hypotensive and Bradycardiac Effects

1-Aminoalkyl-2-naphthols, also known as Betti bases, and their precursors, 1-amidoalkyl-2-naphthols, have been reported to possess cardiovascular effects, specifically hypotensive (blood pressure lowering) and bradycardiac (heart rate slowing) activities. mdpi.comresearchgate.netchemmethod.comchemmethod.comresearchgate.net These biological activities are considered important properties of this class of compounds. chemmethod.comresearchgate.net

The conversion of 1-amidoalkyl-2-naphthols to 1-aminoalkyl-2-naphthols is a key step, as the latter are the biologically active compounds exhibiting these cardiovascular effects. mdpi.comchemmethod.comresearchgate.net The presence of the 1-aminoalkyl-2-naphthol moiety in a molecule's structure is linked to these hypotensive and bradycardiac properties. chemmethod.com Research has pointed to the potential of these compounds in the context of cardiovascular drug development. mdpi.com For instance, the effects of 1-pyrrolidinylmethyl-2-naphthol on contractile force and ionic currents in cardiac and vascular smooth muscle cells have been investigated, further supporting the cardiovascular activity of this structural class. encyclopedia.pubmdpi.com

Analgesic and Anticonvulsant Potential

While direct studies on the analgesic and anticonvulsant properties of this compound are not extensively documented in the provided results, the broader class of naphthalene (B1677914) and naphthol derivatives, including 1-amidoalkyl-2-naphthols, has shown promise in these areas. derpharmachemica.commdpi.com Derivatives of 1-amidoalkyl-2-naphthols are considered key intermediates for various synthetic pharmaceuticals and have demonstrated a range of biological activities, including analgesic and anticonvulsant effects. derpharmachemica.com

Furthermore, the intramolecular cyclization of amidoalkyl naphthols can produce 1,3-oxazines, a class of compounds that has garnered interest for their potential as analgesics and anticonvulsants. mdpi.comencyclopedia.pub Some derivatives of 2-acetylnaphthalene (B72118) have also been investigated as potential anticonvulsant agents. nih.gov The structural motif of 1,3-aminooxygenated functional groups, present in 1-amidoalkyl-2-naphthol derivatives, is also found in the synthetic analgesic, tramadol. encyclopedia.pub These findings suggest that the this compound scaffold and its derivatives are promising candidates for the development of new analgesic and anticonvulsant drugs. derpharmachemica.commdpi.com

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. beilstein-journals.org Naphthalene compounds, in general, are known to possess anti-inflammatory properties. mdpi.comencyclopedia.pub Specifically, 4-arylamino-1,2-naphthoquinones and 4-phenoxy-1,2-naphthoquinones, which can be synthesized from 1,2-naphthoquinone precursors, have been evaluated as potential anti-inflammatory agents due to their ability to inhibit the expression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). beilstein-journals.org

In a study by Gouda and co-workers, various compounds synthesized from the reaction of β-Naphthoquinone-4-sulfonic acid (β-NQS) with 2-amino-5-selenothiazoles were reported to have anti-inflammatory properties comparable to or greater than the well-known anti-inflammatory drug, meloxicam. beilstein-journals.org Additionally, some naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties have shown potent anti-inflammatory activity when compared to standard drugs like phenylbutazone (B1037) and naproxen. nih.gov These findings highlight the potential of the naphthalene scaffold, from which this compound is derived, in the development of new anti-inflammatory drugs.

Antioxidant Activities and Radical Scavenging

This compound and its derivatives have demonstrated significant antioxidant and radical scavenging activities. annalsofrscb.ro The antioxidant capacity of this compound has been measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and cupric ion reducing antioxidant capacity (CUPRAC) methods, which have confirmed its ability to effectively neutralize free radicals.

The antioxidant properties of naphthol derivatives are influenced by the substituents on the naphthalene ring. Electron-donating groups, such as a methoxy (B1213986) group (-OCH₃), can enhance antioxidant activity by stabilizing the resulting phenoxyl radicals. Conversely, electron-withdrawing groups tend to reduce this activity.

Studies have shown that complexation of this compound-4-sulfonic acid with organotin(IV) compounds can lead to enhanced antioxidant activity compared to the parent compound. annalsofrscb.roresearchgate.net These organotin complexes exhibited superior free radical scavenging capabilities, which is attributed to the influence of the metal moiety on the compound's reactivity. annalsofrscb.roresearchgate.net Furthermore, azo dye complexes derived from this compound-4-sulphonic acid have also been shown to possess antioxidant activity through free radical scavenging. orientjchem.org

It is interesting to note that while sulfate (B86663) conjugation is generally considered a detoxification pathway that inactivates compounds, a study on 1-naphthol and 2-naphthol showed that this is not always the case. jst.go.jpnih.gov While the antioxidant activity of 1-naphthol was significantly reduced upon sulfation, 2-naphthyl sulfate showed comparable antioxidant activity to its unsulfated form, indicating that the position of sulfation plays a crucial role in the remaining antioxidant capacity. jst.go.jpnih.gov

DNA Interactions and Nuclease Activity

The interaction of this compound and its related compounds with DNA is a critical area of study, particularly concerning its potential carcinogenic effects and the development of novel therapeutic agents.

DNA Adduct Formation by 2-amino-1-naphthol (B1222171) and related compounds

2-Amino-1-naphthol (a positional isomer of this compound) has been shown to bind covalently to DNA, a process that can lead to the formation of DNA adducts. nih.gov This reactivity is significant as DNA adduct formation is considered a major factor in the DNA damage caused by carcinogenic aromatic amines. sigmaaldrich.com The covalent binding of 2-amino-1-naphthol to DNA occurs readily under aerobic conditions and is enhanced in acidic environments. nih.gov

Enzymatic hydrolysis of DNA that has reacted with 2-amino-1-naphthol has revealed the presence of several carcinogen-nucleoside adducts. nih.gov The major adduct has been identified as N4-(deoxyguanosin-N2-yl)-2-amino-1,4-naphthoquinoneimine. nih.gov Two minor adducts were tentatively identified as N4-(deoxyadenosin-N6-yl)-2-amino-1,4-naphthoquinoneimine and a deoxyguanosin-N2-yl adduct of a naphthoquinoneimine dimer. nih.gov These adducts formed from the ring-oxidation of 2-naphthylamine (B18577) accounted for a significant portion of the total DNA binding observed both in vitro and in vivo in dog urothelial DNA. nih.gov

DNA Cleavage by Azo Dye Ligands and Metal Complexes

Azo dye ligands derived from this compound and their metal complexes have been shown to possess nuclease activity, meaning they can cleave DNA. orientjchem.org A study on transition metal complexes with an azo dye derived from resorcinol (B1680541) and this compound-4-sulphonic acid demonstrated that these complexes can cleave DNA through redox chemistry. orientjchem.org The results indicated that the complexes had enhanced biological activity, including nuclease activity, compared to the ligand alone. orientjchem.org

Similarly, metal complexes of azo dyes containing other heterocyclic groups like pyridine (B92270) have also been investigated for their DNA cleavage capabilities. growingscience.com These findings suggest that the introduction of a metal center to an azo dye ligand based on this compound can significantly influence its interaction with DNA, leading to cleavage.

Biological Implications of Structural Modifications

Structural modifications to the this compound scaffold have profound implications for its biological activity. The introduction of different functional groups can enhance or alter its pharmacological properties.

For instance, the synthesis of 1-amidoalkyl-2-naphthols has been a significant area of research, as these derivatives serve as precursors to other bioactive molecules. derpharmachemica.commdpi.com These compounds possess a key 1,3-aminooxygenated functional motif, which is present in various natural products and synthetic drugs with a wide range of activities, including antibacterial, antifungal, and antiviral properties. mdpi.comencyclopedia.pub

The nature of the substituents on the aryl aldehydes used in the synthesis of 1-amidoalkyl-2-naphthols has a strong effect on the yield of the final product. derpharmachemica.com Aromatic aldehydes with both activating and deactivating groups have been successfully used to create a variety of 1-amidoalkyl-2-naphthols with excellent yields. derpharmachemica.com

Furthermore, the conversion of 1-amidoalkyl-2-naphthols to 1-aminoalkyl-2-naphthols (Betti bases) through amide hydrolysis yields compounds with reported hypotensive and bradycardiac effects. researchgate.netchemmethod.com Intramolecular cyclization of amidoalkyl naphthols leads to the formation of 1,3-oxazines, which are another class of biologically active compounds. mdpi.com